亚油酸缩水甘油酯

描述

Glycidyl Linoleate Description

Glycidyl linoleate (GL) is a glycidol fatty acid ester commonly found in refined edible oils. Concerns regarding its safety have emerged due to the potential release of glycidol, a substance known to be an animal carcinogen. Genotoxicity studies have been conducted to evaluate the potential harmful effects of GL, particularly in comparison to glycidol itself .

Synthesis Analysis

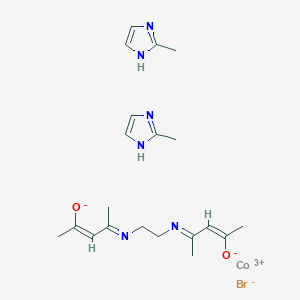

The synthesis of glycidyl esters, including glycidyl linoleate, involves the reaction of epichlorohydrin with a carboxylic acid. This process is catalyzed by chromium acetate and includes a dehydrochlorination step to convert the resulting chlorohydrin esters into glycidyl esters . Additionally, glycidyl esters can be synthesized as part of larger polymer structures, as seen in the synthesis of glycidyl-polymer-based poly(ionic liquid)s and glycidyl 4-functionalized 1,2,3-triazole polymers .

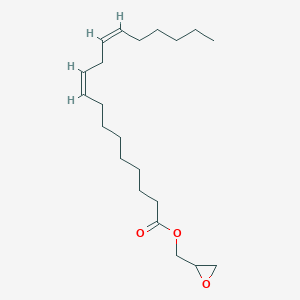

Molecular Structure Analysis

Glycidyl linoleate's structure includes the glycidyl group, which is an epoxide functional group, attached to the linoleate moiety, a long-chain fatty acid. The molecular structure of glycidyl esters allows for various chemical reactions and interactions, including the formation of supramolecular organogels through physical cross-linking .

Chemical Reactions Analysis

Glycidyl linoleate can undergo various chemical reactions due to its epoxide group. For instance, it can participate in free radical reactions, as demonstrated by the production of glyoxal during the lipid peroxidation of linoleic acid by manganese peroxidase . The reactivity of the glycidyl group also enables the functionalization of polymers, creating materials with diverse properties and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycidyl linoleate and related compounds are influenced by their molecular structure. For example, the presence of the glycidyl group in polymers can significantly affect their solubility, glass transition temperature, and decomposition temperature . The glycidyl esters' reactivity and stability are also important for their potential use as plasticizers in energetic materials . Furthermore, the analysis of glycidyl esters in edible oils requires sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry, to detect and quantify these compounds due to their potential health risks .

科学研究应用

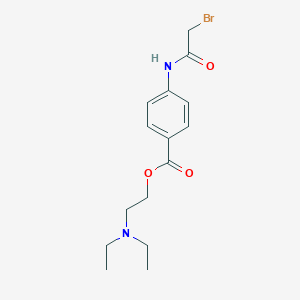

1. 食用油分析方法开发

亚油酸缩水甘油酯的一个重要应用是在分析化学领域,特别是在食用油分析中。研究人员已经开发了检测各种油脂中缩水甘油酯(包括亚油酸缩水甘油酯)的方法。例如,Dubois 等人(2011 年)和 Becalski 等人(2012 年)详细阐述了用于分析油脂中缩水甘油酯的液相色谱-质谱法 (LC-MS)。这些方法对于确保食用油的安全和质量至关重要 (Dubois 等人,2011 年) (Becalski 等人,2012 年)。

2. 缩水甘油酯的合成和分析

亚油酸缩水甘油酯的合成和表征在科学研究中也很重要。Maerker 等人(1961 年)和 Blumhorst 等人(2013 年)的工作涉及从各种脂肪酸合成缩水甘油酯并对它们进行分析,突出了这些酯的生产中的化学过程和质量控制方面 (Maerker 等人,1961 年) (Blumhorst 等人,2013 年)。

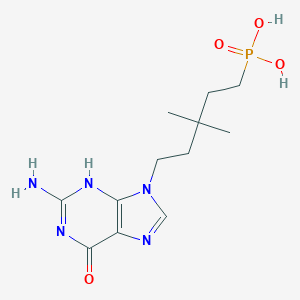

3. 生物医学和制药应用

在生物医学和制药领域,亚油酸缩水甘油酯因其在药物递送系统中的潜在用途和作为生物材料成分而被探索。Thomas 等人(2014 年)讨论了源自缩水甘油酯的多甘油在各种生物医学和制药背景下的应用 (Thomas 等人,2014 年)。

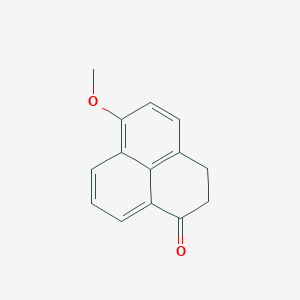

4. 材料科学和聚合物共混物

亚油酸缩水甘油酯在材料科学中得到应用,特别是在环氧单体和聚合物共混物的开发中。Wang 和 Schuman(2013 年)对源自亚油酸缩水甘油酯和其他类似化合物的环氧单体进行了比较研究,强调了其在创造先进材料中的作用 (Wang 和 Schuman,2013 年)。

5. 聚合物的化学成核和链延伸

在聚合物化学领域,亚油酸缩水甘油酯用于链延伸和成核促进。Huang 等人(2021 年)利用亚油酸钠在聚对苯二甲酸乙二醇酯 (PET) 中成核,突出了其在增强 PET 的结晶和机械性能中的作用 (Huang 等人,2021 年)。

6. 食品化学探索

Cheng 等人(2017 年)的研究探讨了抗氧化剂对植物油中缩水甘油酯形成的影响,提供了对食品化学中化学反应和相互作用的见解 (Cheng 等人,2017 年)。

7. 航天领域的先进推进剂

在航天领域,亚油酸缩水甘油酯因其在推进剂中的潜在用途而被研究。Frankel 等人(1992 年)回顾了缩水甘油叠氮化合物的开发,展示了其在先进固体推进剂中的应用 (Frankel 等人,1992 年)。

8. 创新的药物递送系统

Cristiano 等人(2021 年)研究了不饱和脂肪酸(包括亚油酸缩水甘油酯)用于开发药物递送纳米囊泡,突出了其在提高药物功效方面的作用 (Cristiano 等人,2021 年)。

安全和危害

未来方向

Glycidyl Linoleate is found in refined edible oils and is a potential mutagen or carcinogen . There are concerns about human exposure to Glycidyl Linoleate through foodstuffs . Future research could focus on refining the unique physiological and pathophysiological roles of Glycidyl Linoleate in the regulation of glucose homeostasis .

属性

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635228 | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl Linoleate | |

CAS RN |

24305-63-3 | |

| Record name | Glycidyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

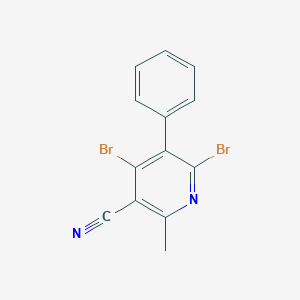

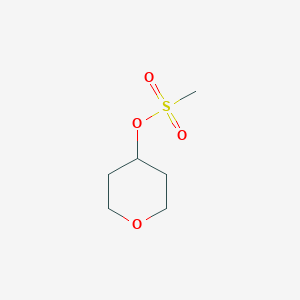

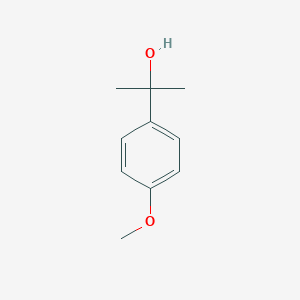

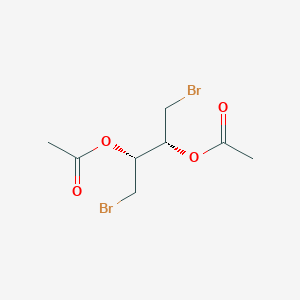

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)